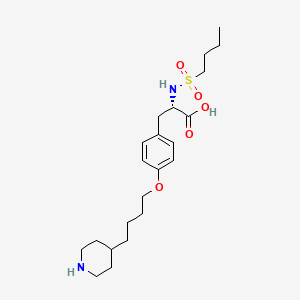
1-(2-Trifluoromethylphenyl)imidazole
概要
説明
化合物「TRIM」は、様々な科学的および産業的用途で使用される特定の化学物質を指します。
科学的研究の応用
TRIM has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protective group for functional groups like hydroxyl, amino, and carboxyl.
Biology: Employed in the modification of biomolecules and as a tool for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical compounds and as a component in drug delivery systems.
作用機序
TRIMの作用機序には、特定の分子標的および経路との相互作用が含まれます。例えば、生物系では、TRIMは酵素の阻害剤または活性剤として作用し、様々な生化学的プロセスに影響を与えます。正確なメカニズムは、特定の用途とTRIMの分子構造によって異なります。
Safety and Hazards
生化学分析
Biochemical Properties
1-(2-Trifluoromethylphenyl)imidazole plays a significant role in biochemical reactions by inhibiting nitric oxide synthase enzymes. It interacts with various enzymes, proteins, and biomolecules, primarily targeting neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS). The inhibition of these enzymes reduces the production of nitric oxide, a critical signaling molecule involved in various physiological and pathological processes. The compound exhibits an IC50 value of 28.2 μM for nNOS and 27.0 μM for iNOS, indicating its high potency .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to reduce manifestations of stress in animal models, suggesting its potential antidepressant effects. It also affects the grooming behavior and attack frequency in mice subjected to chronic mild stress, indicating its impact on cell signaling pathways related to stress and anxiety .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with nitric oxide synthase enzymes. By inhibiting these enzymes, the compound reduces the production of nitric oxide, which plays a crucial role in various cellular processes. The inhibition of nitric oxide synthase leads to decreased nitric oxide levels, affecting gene expression and cellular signaling pathways. This mechanism underlies the compound’s antidepressant and anxiolytic effects observed in animal models .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under specific storage conditions, with a shelf life of up to three years when stored as a powder at -20°C. In solution, it remains stable for up to one year at -80°C. Long-term studies in animal models have demonstrated that the compound can prevent stress-induced deficits in grooming behavior and reduce attack frequency over a period of 35 days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dose of 30 mg/kg/day, the compound has been shown to reverse stress-induced behavioral changes in mice. Higher doses, such as 50 mg/kg, have been found to augment the effects of conventional antidepressants in the forced swimming test. The compound does not affect locomotor activity at these doses, indicating its specific action on stress-related pathways without causing general behavioral changes .
Metabolic Pathways
This compound is involved in metabolic pathways related to nitric oxide synthesis. It inhibits the activity of nitric oxide synthase enzymes, thereby reducing the production of nitric oxide. This inhibition affects various downstream signaling pathways and metabolic processes that rely on nitric oxide as a signaling molecule. The compound’s interaction with nitric oxide synthase enzymes is a key aspect of its metabolic role .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s solubility in DMSO and ethanol facilitates its cellular uptake and distribution. Its localization within cells is influenced by its interactions with nitric oxide synthase enzymes, which are present in various cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with nitric oxide synthase enzymes. These enzymes are found in different cellular compartments, including the cytoplasm and mitochondria. The compound’s inhibitory effects on these enzymes influence its activity and function within specific subcellular locations. Additionally, post-translational modifications and targeting signals may play a role in directing the compound to specific organelles .
準備方法
合成経路と反応条件
TRIMの調製には、目的の最終製品とその用途に応じて、いくつかの合成経路が関与します。一般的な方法の1つは、触媒の存在下でヘキサメチルジシロキサンをビス-(トリクロロメチル)炭酸エステルと反応させる方法です。 反応混合物を次に開始剤で処理すると、最終生成物が得られます 。この方法は、安全、制御性、環境への配慮に優れており、副生成物が最小限で高純度の製品を生み出すことで知られています。
工業的生産方法
工業的な設定では、TRIMの生産は、しばしば反応条件を厳密に制御した大規模な化学反応を伴います。コスト効率と持続可能性を確保するために、再利用可能な溶媒、触媒、および開始剤の使用が一般的です。 このプロセスには、通常、混合、反応開始、後処理、および精製などの手順が含まれ、目的の製品品質が達成されます .
化学反応の分析
反応の種類
TRIMは、以下を含む様々な化学反応を起こします。
酸化: TRIMは、特定の条件下で酸化されて、異なる酸化生成物を生成することができます。
還元: 還元反応は、TRIMを還元型に変換することができます。これは、水素や金属水素化物などの還元剤を使用して行われます。
置換: TRIMは、1つまたは複数の官能基が他の基に置換される置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、酸素、オゾン、過酸化物が含まれます。
還元: 水素ガス、水素化ホウ素ナトリウム、水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
置換: ハロゲン、アルキル化剤、求核剤などの試薬は、置換反応で一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化は様々な酸素化誘導体を生成する可能性がある一方で、還元はより単純な水素化された化合物を生成することができます。置換反応は、異なる官能基を持つ新しい化合物の生成をもたらします。
科学研究の用途
TRIMは、以下を含む幅広い科学研究用途を持っています。
化学: 有機合成における試薬として、およびヒドロキシル、アミノ、カルボキシルなどの官能基の保護基として使用されます。
生物学: 生体分子の修飾に使用され、生物学的プロセスを研究するためのツールとして使用されます。
医学: 医薬品化合物の合成に使用され、薬物送達システムの構成要素として使用されます。
類似化合物との比較
TRIMは、以下のものなどの他の類似化合物と比較することができます。
ヘキサメチルジシロキサン: 同様の用途で使用されますが、反応性と官能基が異なります。
ビス-(トリクロロメチル)炭酸エステル: 異なる化学的性質と用途を持つ、もう1つの関連化合物です。
TRIMの独自性は、その特定の官能基と反応性にあります。これにより、様々な分野における幅広い用途に適しています。
結論
TRIMは、様々な科学的および産業的用途において重要な役割を果たす汎用性の高い化合物です。その調製方法、化学反応、および独自の特性により、化学、生物学、医学、および産業において貴重なツールとなっています。その作用機序を理解し、類似化合物と比較することで、その独自性と将来の研究開発の可能性がさらに強調されます。
ご不明な点がございましたら、お気軽にお問い合わせください。
特性
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-2-4-9(8)15-6-5-14-7-15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBWBNCQUTXYEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045217 | |
| Record name | 1-(2-Trifluoromethylphenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57268339 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
25371-96-4 | |
| Record name | TRIM | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25371-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Trifluoromethylphenyl)imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025371964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Trifluoromethylphenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Trifluoromethylphenyl)imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxyphenyl)acetate](/img/structure/B1683170.png)












![5,5'-[Carbonylbis[imino(1-hydroxynaphthalene-6,3-diyl)sulfonylimino]]bis(2-chlorobenzenesulfonic acid)](/img/structure/B1683192.png)
